5-Phenylpyrimidin-4-amine
Overview
Description
5-Phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 g/mol . The compound is also known by other names such as 5-phenyl-4-pyrimidinamine and 4-amino-5-phenylpyrimidine .
Molecular Structure Analysis
The molecular structure of 5-Phenylpyrimidin-4-amine consists of a pyrimidine ring attached to a phenyl group and an amine group . The InChIKey for the compound is RIQAUNNLIXGOAK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Phenylpyrimidin-4-amine has a molecular weight of 171.20 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. The compound has a rotatable bond count of 1 .Scientific Research Applications
Amination Processes : 5-Phenylpyrimidine can undergo amination to form compounds such as 4-amino-5-phenylpyrimidine, which are relevant in synthetic organic chemistry (Breuker, Plas, & Veldhuizen, 1986).
Anti-Cancer Activity : Certain derivatives of 5-Phenylpyrimidin-4-amine, specifically 4-aryl-N-phenylpyrimidin-2-amines, have shown potent anti-cancer activity against non-small-cell lung carcinoma (NSCLC) cells, highlighting their potential in cancer therapy (Toviwek et al., 2017).
Antihyperglycemic Agents : Analogues of 5-Phenylpyrimidin-4-amine have been identified as inhibitors of glycogen synthase kinase 3 (GSK3), showing promise as antihyperglycemic agents for the treatment of type 2 diabetes (Wagman et al., 2017).
Tubulin Polymerization Inhibitors : Some 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, related to 5-Phenylpyrimidin-4-amine, have been found to inhibit tubulin polymerization, suggesting potential as anticancer agents (Liu, Wang, Peng, & Li, 2020).
Corrosion Inhibition : Derivatives of 5-Phenylpyrimidine, like 5-phenylpyrimidin-4-amine, have been studied for their effectiveness as corrosion inhibitors, showing promising results in protecting steel in acidic environments (Xianghong et al., 2014).
Fungicidal Activity : Compounds integrating the structure of 5-Phenylpyrimidin-4-amine with strobilurin fungicide pharmacophores have exhibited notable fungicidal activity, underscoring their potential in agriculture (Li et al., 2009).
Anti-Cancer Properties : Several N-phenyl-imidazo[4,5-b]pyridin-2-amines and related compounds, which are structurally similar to 5-Phenylpyrimidin-4-amine, have shown anti-proliferative activities and CDK9 inhibitory activities in cancer cell lines (Lukasik et al., 2012).
Synthetic Routes : The synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives from 5-Phenylpyrimidin-4-amine related compounds offers insights into novel synthetic routes for potential pharmaceuticals (Komkov et al., 2021).
properties
IUPAC Name |
5-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAUNNLIXGOAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283484 | |
Record name | 5-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyrimidin-4-amine | |
CAS RN |
21419-05-6 | |
Record name | 21419-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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